3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester
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Overview
Description
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is a complex organic compound that features a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides and alcohols can be used to form new esters and amides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters and amides.
Scientific Research Applications
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The oxazolidine ring may also play a role in stabilizing the compound and facilitating its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbanilate: Similar in structure but with a different functional group arrangement.
tert-Butyl acetoacetate: Another tert-butyl ester with different reactivity and applications.
tert-Butyl bromoacetate: Used in similar synthetic applications but with distinct chemical properties.
Uniqueness
3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester is unique due to its combination of an oxazolidine ring and a tert-butyl ester group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C19H33NO5 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate |
InChI |
InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15+/m0/s1 |
InChI Key |
WUJMQRANTBDPAP-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C |
Origin of Product |
United States |
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